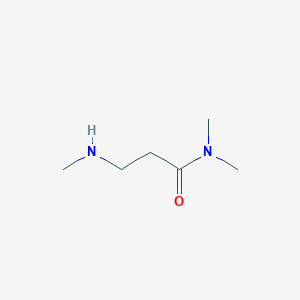

N,N-dimethyl-3-(methylamino)propanamide

Vue d'ensemble

Description

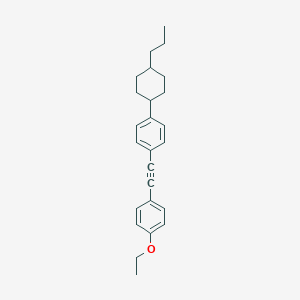

“N,N-dimethyl-3-(methylamino)propanamide” is a chemical compound with the molecular formula C6H15CLN2O . It is also known as N,N-Dimethyl-3-(methylamino)-propanamide hydrochloride .

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-3-(methylamino)propanamide” can be represented by the InChI code: 1S/C6H14N2O.ClH/c1-7-5-4-6(9)8(2)3;/h7H,4-5H2,1-3H3;1H . The molecular weight is 166.65 .Physical And Chemical Properties Analysis

“N,N-dimethyl-3-(methylamino)propanamide” has a molecular weight of 166.65 .Applications De Recherche Scientifique

Asymmetric Bioreduction in Pharmaceutical Synthesis

N,N-dimethyl-3-(methylamino)propanamide: plays a crucial role in the asymmetric bioreduction process to produce optically active alcohols, which are valuable chiral building blocks in pharmaceuticals. For instance, it is used in the synthesis of (S)-duloxetine, an antidepressant drug. The bioreduction involves recombinant carbonyl reductases and glucose dehydrogenase to improve yield and reaction efficiency .

Enhancement of Catalytic Systems

By fusing carbonyl reductase with glucose dehydrogenase, researchers have developed a fusion protein that enhances the catalytic system for the synthesis of optically active alcohols. This method significantly improves the space-time yield and overall efficiency of the biocatalytic process .

Research on Enzyme-Coupled Systems

The compound is used in studies aiming to enhance the reaction efficiency of enzyme-coupled systems. These systems are promising for the preparation of optically active alcohols, which are imposed in the production of pharmaceuticals, agrochemicals, functional materials, and fine chemicals .

Synthon in Organic Chemistry

As a versatile synthon, N,N-dimethyl-3-(methylamino)propanamide is used in synthetic organic chemistry to generate different functional groups. It finds application in various synthetic pathways due to its reactivity and availability .

Solvent in Chemical Reactions

Similar N,N-dialkyl amides, such as N,N-dimethylformamide (DMF), are common polar solvents in synthetic organic chemistry. While not directly mentioned for N,N-dimethyl-3-(methylamino)propanamide , it’s plausible that it could serve a similar role given its structural similarity to these compounds .

Safety and Hazards

Mécanisme D'action

Mode of Action

N,N-dimethyl-3-(methylamino)propanamide (N,N-DMAP) is an effective organic catalyst often used in the acylation (formation of amides) and esterification reactions . It can promote esterification, etherification, amidation, and dehydration reactions, accelerating the reaction rate and improving yield .

Biochemical Pathways

Given its role as a catalyst in various organic reactions, it can be inferred that it plays a role in the biochemical pathways involving esterification, etherification, amidation, and dehydration reactions .

Result of Action

Given its role as a catalyst in various organic reactions, it can be inferred that it facilitates the formation of esters, ethers, amides, and dehydration products .

Action Environment

One study mentioned the use of n,n-dmap in a tea buffer (01 mol L −1, pH 80) comprising DKTP, glucose, NADP+, and an appropriate amount of a crude enzyme . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as pH, temperature, and the presence of other reactants or enzymes.

Propriétés

IUPAC Name |

N,N-dimethyl-3-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPLHKHBMJCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601455 | |

| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-(methylamino)propanamide | |

CAS RN |

17268-50-7 | |

| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)

![4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B170081.png)

![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)